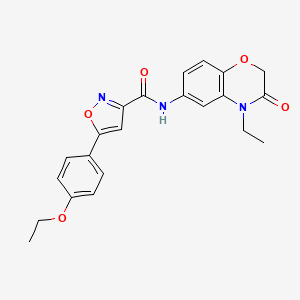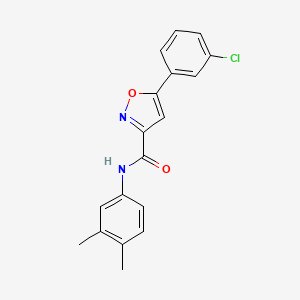
N-cyclooctyl-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
Vue d'ensemble
Description
N-cyclooctyl-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide, commonly known as CAY10594, is a small molecule that has been extensively studied for its potential therapeutic applications. CAY10594 is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration.
Mécanisme D'action
CAY10594 is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. CAY10594 blocks the activation of the P2X7 receptor, thereby reducing inflammation and neurodegeneration.
Biochemical and physiological effects:
CAY10594 has been shown to have anti-inflammatory effects in various animal models of inflammation. It has also been shown to have analgesic effects in animal models of pain. In addition, CAY10594 has been shown to have neuroprotective effects in animal models of neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CAY10594 in lab experiments is its selectivity for the P2X7 receptor. This allows researchers to specifically target the P2X7 receptor without affecting other purinergic receptors. One limitation of using CAY10594 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of CAY10594. One area of research is the development of more potent and selective P2X7 receptor antagonists. Another area of research is the investigation of the role of the P2X7 receptor in various diseases, such as cancer and autoimmune disorders. Additionally, the potential use of CAY10594 in combination with other drugs for the treatment of various diseases should be explored.
Applications De Recherche Scientifique
CAY10594 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. CAY10594 has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and multiple sclerosis.
Propriétés
IUPAC Name |
N-cyclooctyl-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O/c23-17(19-16-6-4-2-1-3-5-7-16)15-10-8-14(9-11-15)12-22-13-18-20-21-22/h13-16H,1-12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKRUZLSCHQBQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CCC(CC2)CN3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4512106.png)

![2-[(2-methoxyphenoxy)methyl]-4,6-dimethyl-1H-benzimidazole](/img/structure/B4512114.png)
![N-cyclopropyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4512119.png)

![N-(4-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea](/img/structure/B4512130.png)

![N-(2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide](/img/structure/B4512139.png)
![N-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}phenylalanine](/img/structure/B4512143.png)
![4-methyl-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B4512149.png)
![2-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B4512154.png)
![N,N-diethyl-4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4512168.png)
![2'-(2-methoxyethyl)-1'-oxo-N-1,3,4-thiadiazol-2-yl-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B4512192.png)
![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-5-(2-thienyl)-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4512199.png)